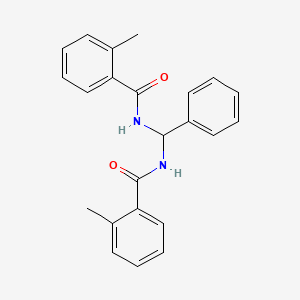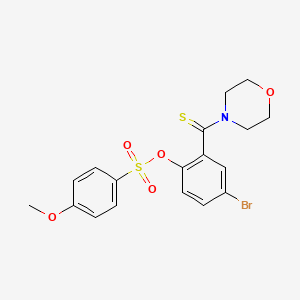![molecular formula C17H19N3O3S B5211362 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5211362.png)
4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide, also known as PIPES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonamide derivative that is commonly used as a buffer in biochemical experiments. PIPES is widely used in molecular biology, biochemistry, and other related fields due to its ability to maintain the pH of solutions even under extreme conditions.
作用機序
The mechanism of action of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is primarily related to its ability to maintain the pH of solutions. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide has a pKa value of 7.5, which allows it to act as an effective buffer at physiological pH. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide can also act as a chelating agent due to the presence of the sulfonamide group, which can bind to metal ions.
Biochemical and Physiological Effects:
4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is a non-toxic compound that has minimal effects on biochemical and physiological processes. It does not interfere with enzymatic activity or protein function. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is also compatible with various cell types and can maintain the pH of cell culture media without affecting cell viability.
実験室実験の利点と制限
One of the main advantages of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is its ability to maintain the pH of solutions even under extreme conditions. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is also compatible with various analytical techniques and can be easily synthesized in the laboratory. However, 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide has some limitations, such as its inability to buffer at low pH values and its limited solubility in water.
将来の方向性
There are several future directions for the use of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide in scientific research. One potential application is the use of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide in the synthesis of novel pharmaceutical compounds. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide can also be modified to improve its buffering capacity and solubility. Additionally, 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide can be used in the development of new analytical techniques for the detection of metal ions.
Conclusion:
In conclusion, 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide, or 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide, is a chemical compound that has significant applications in scientific research. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is primarily used as a buffer in biochemical experiments and can maintain the pH of solutions even under extreme conditions. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide has minimal effects on biochemical and physiological processes and is compatible with various analytical techniques. However, 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide has some limitations, such as its inability to buffer at low pH values and its limited solubility in water. There are several future directions for the use of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide in scientific research, including its use in the synthesis of novel pharmaceutical compounds and the development of new analytical techniques.
合成法
The synthesis of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide involves the reaction of 4-aminobenzamide and 4-phenylpiperazine in the presence of sulfuric acid. This reaction results in the formation of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide, which can be purified through recrystallization or column chromatography. The purity of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is primarily used as a buffer in biochemical experiments. It is commonly used in molecular biology techniques such as electrophoresis, protein purification, and enzymatic assays. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is also used in cell culture experiments as it can maintain the pH of the cell culture media. Additionally, 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is used in the synthesis of various pharmaceutical compounds.
特性
IUPAC Name |
4-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c18-17(21)14-6-8-16(9-7-14)24(22,23)20-12-10-19(11-13-20)15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVQCHQLQMTKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211290.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5211297.png)
![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5211302.png)
![3-allyl-5-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211304.png)

![N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5211321.png)
![2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5211325.png)
![1-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]-1-propanol](/img/structure/B5211346.png)
![3-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5211351.png)

![2-{2-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5211367.png)


![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)